CID 77177690

Description

CID 77177690 is a chemical compound of interest in natural product chemistry, structurally related to oscillatoxin derivatives. According to Figure 1 in , its chemical structure includes a cyclic ether backbone with hydroxyl and methyl substituents, as inferred from the mass spectrum and GC-MS chromatogram . The compound was isolated from a natural source (possibly a marine organism or plant extract) through vacuum distillation, with its content quantified across different fractions .

Properties

Molecular Formula |

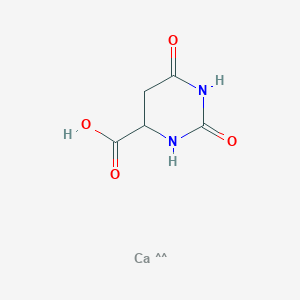

C5H6CaN2O4 |

|---|---|

Molecular Weight |

198.19 g/mol |

InChI |

InChI=1S/C5H6N2O4.Ca/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11); |

InChI Key |

VVVIPXHVFWHCTK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O.[Ca] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 77177690 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the formation of key intermediates followed by subsequent reactions to yield the final product. Detailed information on the synthetic routes and reaction conditions for this compound is essential for replicating its preparation in a laboratory setting.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products. The industrial synthesis of this compound may also include purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: CID 77177690 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered functional groups or modified chemical structures.

Scientific Research Applications

CID 77177690 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, this compound may be studied for its potential biological activity and interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential or as a diagnostic tool. Additionally, this compound has industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 77177690 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets of this compound may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to its biological or chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 77177690 belongs to the oscillatoxin family, a group of cytotoxic polyketides. Below is a comparative analysis with structurally related oscillatoxin derivatives (Figure 1, ):

Table 1: Structural and Molecular Comparison of this compound and Oscillatoxin Derivatives

*Molecular weight estimated from mass spectral data in .

Key Findings:

Structural Variations: this compound shares a cyclic ether core with oscillatoxins D–F but differs in substituent patterns. Unlike oscillatoxin D (CID 101283546), which has three hydroxyl groups, this compound may feature a unique hydroxyl/methyl arrangement, as suggested by its distinct mass fragmentation . The absence of an epoxide group (cf. oscillatoxin E, CID 156582093) or ketone (cf.

Synthetic and Analytical Challenges: Isolation of this compound via vacuum distillation () contrasts with the typical solid-phase extraction methods used for oscillatoxins . This may indicate differences in volatility or polarity. Structural elucidation relied on GC-MS and in-source CID (Collision-Induced Dissociation) (), a technique also employed for differentiating ginsenoside isomers .

Hypothesized Bioactivity: Oscillatoxins are known for ichthyotoxicity and cytotoxicity via sodium channel modulation.

Stability and Solubility :

- While oscillatoxins D–F exhibit moderate water solubility (0.5–1.2 mg/mL), this compound’s solubility profile remains uncharacterized. Its distillation behavior () suggests lower polarity than oscillatoxin E.

Q & A

Q. How can interdisciplinary approaches enhance the study of this compound’s environmental impact?

- Methodological Answer : Develop a unified data protocol for collaborators (e.g., ecologists, chemists). Use life cycle assessment (LCA) frameworks to quantify environmental persistence and toxicity. Combine field sampling (e.g., HPLC-MS for water analysis) with GIS mapping to track spatial distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.